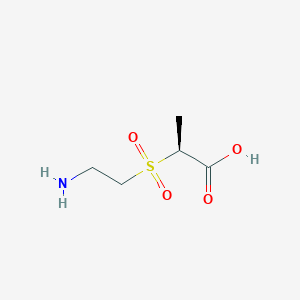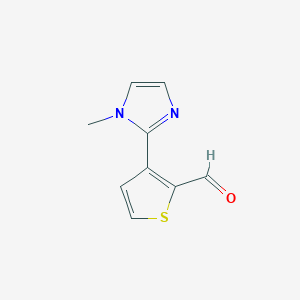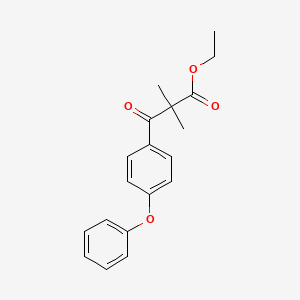
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and an aminoethyl group
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL exerts its effects involves interactions with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group may also play a role in these interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be compared with similar compounds such as:
- 1-(2-Aminoethyl)-3-methylcyclopentan-1-OL
- 1-(2-Aminoethyl)-2-methylcyclopentan-1-OL These compounds share structural similarities but differ in the position and nature of substituents on the cyclopentane ring. The unique combination of the aminoethyl and hydroxyl groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-2,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-3-5-9(8,11)6-7-10/h11H,3-7,10H2,1-2H3 |
Clé InChI |
DQFFPZKMIBWOJW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1(CCN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)


![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)


![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)

